molecular formula C11H17NO2S B009504 Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate CAS No. 105284-82-0

Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate

Cat. No. B009504
M. Wt: 227.33 g/mol
InChI Key: GZPUJNGTTGQOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate, also known as EPPS, is a chemical compound that has gained attention in the scientific community due to its various applications in research. EPPS is a derivative of piperidine and has a thiol group attached to it. It is a water-soluble compound that has been used in various biochemical and physiological studies.

Mechanism Of Action

Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate acts as a buffer by accepting or releasing protons depending on the pH of the solution. It also chelates metal ions by forming a complex with them. The thiol group in Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate allows it to bind to metal ions through the formation of a coordinate covalent bond. In addition, Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate binds to amyloid fibrils through hydrophobic interactions and hydrogen bonding.

Biochemical And Physiological Effects

Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress in cells by chelating metal ions that can cause oxidative damage. Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has also been shown to inhibit the formation of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate is its ability to maintain a stable pH in solution, making it an ideal buffer for biochemical and physiological studies. Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate is also water-soluble, which makes it easy to dissolve in aqueous solutions. However, Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has some limitations, such as its inability to penetrate cell membranes, which limits its use in intracellular studies.

Future Directions

There are several future directions for the use of Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has been shown to inhibit the formation of amyloid fibrils, which are a hallmark of Alzheimer's disease. Another potential application is in the development of new fluorescent probes for the detection of amyloid fibrils. Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has been shown to bind to amyloid fibrils and could be used as a scaffold for the development of new fluorescent probes.

Synthesis Methods

Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate can be synthesized by a reaction between ethyl acrylate and 2-aminothiophenol in the presence of a base such as potassium carbonate. The reaction proceeds via the Michael addition of the thiol group to the β-carbon of ethyl acrylate.

Scientific Research Applications

Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has been extensively used in various scientific research applications. It has been used as a buffer in biochemical and physiological studies due to its ability to maintain a stable pH in solution. Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has also been used as a chelator of metal ions such as copper and zinc, which are essential for various biological processes. In addition, Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has been used as a fluorescent probe for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases.

properties

CAS RN

105284-82-0

Product Name

Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate

InChI

InChI=1S/C11H17NO2S/c1-3-14-11(13)9(2)8-12-7-5-4-6-10(12)15/h2-8H2,1H3

InChI Key

GZPUJNGTTGQOEO-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C)CN1CCCCC1=S

Canonical SMILES

CCOC(=O)C(=C)CN1CCCCC1=S

synonyms

1-Piperidinepropanoic acid, -alpha--methylene-2-thioxo-, ethyl ester

Origin of Product

United States

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